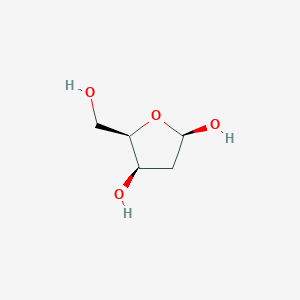
2-Deoxy-I(2)-D-threo-pentofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is a chemical compound with a unique structure that includes a tetrahydrofuran ring substituted with hydroxymethyl and diol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol typically involves the use of starting materials such as sugars or sugar derivatives. One common method involves the reduction of a sugar derivative, such as a lactone, using a reducing agent like sodium borohydride. The reaction conditions often include an aqueous or alcoholic solvent and may require specific temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and greater efficiency compared to traditional chemical synthesis. Enzymatic synthesis, for example, can utilize specific enzymes to catalyze the formation of the desired compound under mild conditions, reducing the need for harsh chemicals and extreme temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism by which (2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a substrate or inhibitor. In medicinal chemistry, it may target specific molecular pathways involved in disease processes, such as viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R,5R,6S)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydrofuran ring structure but with additional substituents that confer different chemical properties.
Empagliflozin: A compound with a similar core structure used in the treatment of diabetes.
Uniqueness
(2R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is unique due to its specific stereochemistry and functional groups, which make it a versatile building block for various chemical and biological applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development and industrial applications further highlight its significance.
Propriétés
Numéro CAS |
1204582-48-8 |
|---|---|
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
(2R,4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5-/m1/s1 |
Clé InChI |
PDWIQYODPROSQH-UOWFLXDJSA-N |
SMILES isomérique |
C1[C@H]([C@H](O[C@H]1O)CO)O |
SMILES canonique |
C1C(C(OC1O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



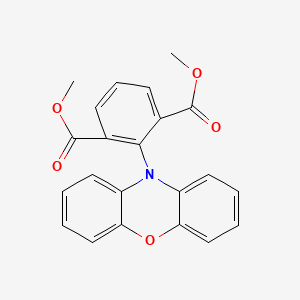
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)


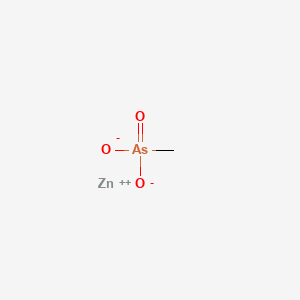
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)
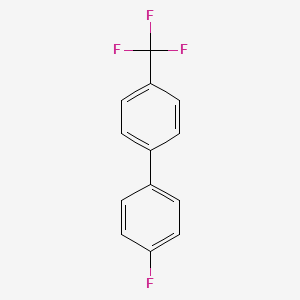
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)
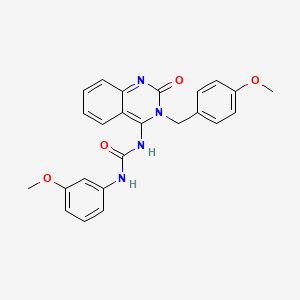
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
